4-Isocyanooxane
Description
Significance of Isocyanides in Chemical Synthesis and Methodology
Isocyanides, also known as isonitriles, are a class of organic compounds characterized by the functional group –N+≡C−. wikipedia.org This group is isomeric to the more common nitrile (–C≡N) group. wikipedia.orgbritannica.com Discovered in the 19th century, isocyanides possess a unique electronic structure that allows them to act as both nucleophiles and electrophiles, rendering them exceptionally versatile reagents in organic synthesis. britannica.commdpi.com
The reactivity of the isocyanide group has made it an invaluable tool for the construction of complex molecules, particularly through isocyanide-based multicomponent reactions (IMCRs). wikipedia.orguni-halle.de Prominent examples include the Ugi and Passerini reactions, which allow for the efficient, one-pot synthesis of peptide-like structures and α-acyloxy carboxamides, respectively, from three or four starting components. wikipedia.org This atom- and step-economy makes IMCRs a cornerstone of modern diversity-oriented synthesis and drug discovery.
Furthermore, isocyanides are crucial building blocks for the synthesis of various nitrogen-containing heterocycles, such as pyrroles, indoles, and quinolines. acs.org They also participate in cycloaddition reactions, like the [4+1] cycloaddition with tetrazines, and can undergo polymerization. wikipedia.org The isocyano group is not just a synthetic curiosity; it is found in a range of natural products, many of which exhibit potent biological activities, including antibiotic and antifungal properties. acs.org
The primary methods for synthesizing isocyanides include the dehydration of N-substituted formamides, a reaction often accomplished using reagents like phosphorus oxychloride (POCl₃) or tosyl chloride in the presence of a base. wikipedia.orgmdpi.com Another classic method is the Hofmann isocyanide synthesis (or carbylamine reaction), which involves the reaction of a primary amine with chloroform (B151607) and a strong base. wikipedia.orgacs.org
Overview of Tetrahydropyran (B127337) Derivatives in Chemical Research
The tetrahydropyran (oxane) ring is a saturated six-membered heterocycle containing one oxygen atom. chemenu.com This structural motif is not merely a simple cyclic ether; it is a prevalent feature in a vast array of biologically important natural products, including many isolated from marine sources. chemenu.commdpi.com The presence of the tetrahydropyran core in these molecules is often critical to their biological function, which has made them attractive targets for synthetic chemists. mdpi.com
Consequently, the development of stereoselective methods for the synthesis of substituted tetrahydropyran rings is a major focus in contemporary organic synthesis. mdpi.com A variety of strategies have been established, including:
Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde to form a 4-substituted tetrahydropyran. organic-chemistry.org
Intramolecular Hydroalkoxylation: The cyclization of δ-hydroxy olefins, often catalyzed by transition metals like platinum or cobalt. organic-chemistry.org
Hetero-Diels-Alder Reactions: A [4+2] cycloaddition to form dihydropyran intermediates that can be subsequently reduced.
Ring-Closing Metathesis: The cyclization of a diene containing an ether linkage.
The tetrahydropyran framework is a key component in numerous pharmaceutical agents and compounds of medicinal interest. ontosight.aiauctoresonline.org Its ability to form stable, well-defined three-dimensional structures allows it to act as a scaffold for presenting various functional groups in a specific spatial orientation, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. researcher.life
Scope and Research Focus on 4-Isocyanooxane
This compound, also known by its systematic IUPAC name 4-isocyanotetrahydro-2H-pyran, is a chemical compound that strategically combines the functionalities of both isocyanides and tetrahydropyrans. chemenu.comlabsolu.ca Its structure consists of a tetrahydropyran ring with an isocyano group attached at the 4-position. uni.lu This bifunctional nature makes it a valuable building block in organic and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C6H9NO chemenu.comlabsolu.ca |
| Molecular Weight | 111.14 g/mol chemenu.comlabsolu.ca |
| CAS Number | 1000699-00-2 chemenu.comlabsolu.ca |
| Synonyms | 4-isocyanotetrahydropyran, 4-isocyanotetrahydro-2H-pyran chemenu.comlabsolu.ca |
The primary research interest in this compound lies in its application as a versatile synthetic intermediate. The isocyanide group's high reactivity allows it to readily participate in a variety of chemical transformations. mdpi.com A key application is its use in multicomponent reactions, such as the Ugi reaction, where it serves as the isocyanide component to generate complex, peptide-like molecules incorporating the tetrahydropyran motif.
Research also focuses on the synthesis of this compound itself. The most common route involves the dehydration of the corresponding precursor, N-(tetrahydro-2H-pyran-4-yl)formamide. mdpi.com This transformation is typically achieved using dehydrating agents like phosphorus oxychloride (POCl₃) in the presence of a base. mdpi.com
The chemical reactivity of this compound has been explored, with the compound undergoing reactions typical of both isocyanides and cyclic ethers.
| Reaction Type | Description | Common Products |
|---|---|---|
| Multicomponent Reactions (e.g., Ugi) | Reacts with an aldehyde, an amine, and a carboxylic acid in a one-pot synthesis. wikipedia.org | Complex peptide-like structures containing a tetrahydropyran scaffold. |
| Substitution | The isocyanide group reacts with nucleophiles like amines or alcohols. | Substituted oxane derivatives. |
| Oxidation | The isocyanide group can be oxidized. | Formation of isocyanate or related derivatives. |
| Reduction | The isocyanide group can be reduced to a secondary amine. | N-methyl-tetrahydropyran-4-amine. |
| Hydrolysis | Acid-catalyzed hydrolysis of the isocyanide group. wikipedia.org | N-(tetrahydro-2H-pyran-4-yl)formamide. wikipedia.org |
The incorporation of the tetrahydropyran ring is significant as it imparts specific conformational properties and polarity to the resulting molecules, which can be advantageous in fields like drug discovery where molecular shape and solubility are critical. mdpi.comontosight.ai Therefore, this compound serves as a valuable tool for chemists to synthesize novel and complex molecular architectures that may have applications in materials science and as potential therapeutic agents. wikipedia.org
Structure
3D Structure
Properties
IUPAC Name |
4-isocyanooxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-7-6-2-4-8-5-3-6/h6H,2-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOIPTGICFBMEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000699-00-2 | |
| Record name | 4-isocyanooxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Isocyanooxane
Classical and Established Synthetic Routes
The most common and widely documented method for preparing 4-isocyanooxane is the dehydration of its corresponding formamide (B127407) precursor. nih.govwikipedia.org This pathway is favored for its reliability and the accessibility of the starting materials.
This two-step process begins with the formylation of the primary amine, 4-aminoxane, followed by the elimination of water to yield the target isocyanide.
The essential starting material for this pathway is 4-aminoxane. This precursor is typically synthesized through standard methods of amine synthesis. One common strategy involves the reductive amination of the corresponding ketone, oxan-4-one. This method introduces the necessary amino group at the 4-position of the oxane ring. rsc.org Once obtained, 4-aminoxane is directly used in the formylation step.
The formylation of 4-aminoxane involves its reaction with a formylating agent to produce N-(oxan-4-yl)formamide. Formic acid is a common reagent for this transformation, often carried out under reflux conditions. The reaction can also be performed using other formylating agents like ethyl formate (B1220265) or 2,4,5-trichlorophenyl formate. researchgate.net To enhance solubility and ensure a homogeneous reaction mixture, polar aprotic solvents such as dichloromethane (B109758) are frequently employed. The reaction proceeds via a nucleophilic acyl substitution, where the amino group of 4-aminoxane attacks the carbonyl carbon of the formylating agent.
The crucial step in the synthesis is the dehydration of the intermediate, N-(oxan-4-yl)formamide, to this compound. A variety of dehydrating agents can be used for this conversion, with phosphorus oxychloride (POCl₃) being one of the most common and practical choices. nih.gov The reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproducts. wikipedia.orgstackexchange.com To ensure complete dehydration, a 2:1 molar ratio of POCl₃ to the formamide is often used.
Other reagents have also been employed for this transformation, each with its own advantages and mechanistic pathways. nih.govrsc.org These include:
Phosgene (COCl₂) and its surrogates (diphosgene, triphosgene): These are highly effective but also highly toxic, requiring special handling procedures. nih.govmdpi.com
Toluenesulfonyl chloride (p-TsCl): In the presence of a base, p-TsCl is an effective dehydrating agent. rsc.orgbeilstein-journals.org It is considered a greener alternative to POCl₃ as it is less toxic and can lead to simpler work-up procedures and lower E-factors (a measure of waste produced). rsc.orgrsc.org
Appel and Burgess Reagents: These specialized reagents can also effect the dehydration under mild conditions. rsc.org
Triphenylphosphine (B44618) (PPh₃) and Iodine: This combination provides a mild and efficient method for converting formamides to isocyanides. rsc.orgorganic-chemistry.org
The general mechanism for these dehydrations involves the activation of the formamide's carbonyl oxygen by the electrophilic reagent (e.g., POCl₃ or p-TsCl). This is followed by deprotonation at the nitrogen and subsequent elimination to form the isocyanide C≡N triple bond.
Table 1: Comparison of Common Dehydration Reagents for Formamide to Isocyanide Conversion
| Reagent | Typical Base | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Triethylamine, Pyridine | High reactivity, practical for many substrates. nih.gov | Forms inorganic phosphate (B84403) waste, can be harsh. nih.gov |
| p-Toluenesulfonyl Chloride (p-TsCl) | Triethylamine, Na₂CO₃ | Less toxic, lower E-factor, simplified work-up. rsc.orgrsc.org | May be less effective for sterically hindered formamides. rsc.org |
| Phosgene/Diphosgene | Tertiary Amines | Highly effective. nih.govwikipedia.org | Extremely toxic, requires specialized handling. mdpi.com |
| Triphenylphosphine/Iodine (Appel) | Triethylamine | Mild reaction conditions, readily available reagents. rsc.orgorganic-chemistry.org | Forms triphenylphosphine oxide as a byproduct. |
While the formylation-dehydration route is dominant, other methods for synthesizing isocyanides exist. The most notable alternative is the carbylamine reaction , also known as the Hofmann isocyanide synthesis. wikipedia.org This reaction involves treating a primary amine, in this case, 4-aminoxane, with chloroform (B151607) (CHCl₃) and a strong base like potassium tert-butoxide or sodium hydroxide. wikipedia.orgmdpi.com The reaction proceeds through the formation of dichlorocarbene (B158193) (:CCl₂) as a reactive intermediate, which then reacts with the primary amine to form the isocyanide. wikipedia.org While effective for some primary amines, this route can suffer from competing side reactions and may result in lower yields for certain substrates compared to the dehydration pathway.
Formylation-Dehydration Pathway from 4-Aminoxane
Modern and Emerging Synthetic Approaches
Research into isocyanide synthesis aims to develop more efficient, safer, and environmentally friendly protocols.
Mechanochemical Synthesis: A trustworthy and eco-friendly route to isocyanides involves mechanochemistry. beilstein-journals.org In this solvent-free or low-solvent approach, the formamide, a dehydrating agent like p-TsCl, and a solid base such as sodium carbonate are combined in a ball mill. beilstein-journals.orgbeilstein-journals.org The mechanical energy from grinding initiates the reaction, often leading to high yields in a short amount of time with minimal waste. beilstein-journals.orgbeilstein-journals.org
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the dehydration of formamides. organic-chemistry.org Initial studies have shown that using microwave conditions (e.g., 100°C, 150 W) can reduce reaction times by approximately 20% and increase yields by around 10% compared to conventional heating.
Difluorocarbene-Based Synthesis: An emerging method involves the direct conversion of primary amines to isocyanides using difluorocarbene (:CF₂). researchgate.net The difluorocarbene can be generated in situ from reagents like sodium chlorodifluoroacetate. This method has shown broad applicability for various amines and represents a modern alternative to classical routes. researchgate.net
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool to expedite organic reactions, and its application to the synthesis of this compound is no exception. Specifically, microwave heating is employed to accelerate the dehydration of N-(oxan-4-yl)formamide. This method offers notable advantages over conventional heating, including a significant reduction in reaction time and an increase in product yield. scielo.org.mx
Initial studies have shown that using microwave conditions of 100°C and 150 W can lead to a 20% decrease in reaction time and a 10% improvement in yield for the dehydration step. The efficiency of microwave-assisted synthesis stems from the direct and rapid heating of the reaction mixture, which can lead to shorter reaction times and cleaner reaction profiles. mdpi.comfrontiersin.org This technique is particularly advantageous in laboratory-scale preparations and for the rapid synthesis of compound libraries for screening purposes.
| Parameter | Condition | Outcome | Reference |
| Technology | Microwave Irradiation | Accelerates dehydration step | |
| Temperature | 100°C | Optimized for yield and time | |
| Power | 150 W | Effective for reaction | |
| Reaction Time | Reduced by 20% vs. conventional | Faster synthesis | |
| Yield | Increased by 10% vs. conventional | Improved efficiency |
Mechanochemical Synthesis Techniques
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a solvent-free and often more environmentally friendly alternative to traditional solution-phase synthesis. nih.govmdpi.com The synthesis of isocyanides, in general, has been successfully demonstrated using mechanochemical methods, such as ball milling. beilstein-journals.org
A general procedure for the mechanochemical synthesis of isocyanides from formamides involves milling the formamide with a dehydrating agent, such as p-toluenesulfonyl chloride (p-TsCl), in the presence of a base like triethylamine and an inorganic carbonate like sodium carbonate (Na2CO3). beilstein-journals.org The reaction is typically conducted in a zirconium dioxide (ZrO2) jar with ZrO2 milling balls for a set duration and frequency. beilstein-journals.org While this general protocol has been established for various isocyanides, specific documented applications to this compound are not widely available. However, the principles are directly applicable.
A typical mechanochemical process involves a short grinding time, followed by a simple workup procedure that often involves dissolving the crude product in a non-polar solvent and passing it through a short silica (B1680970) pad for purification. beilstein-journals.org This method avoids the need for bulk solvents during the reaction, reducing waste and potentially simplifying product isolation. nih.govbeilstein-journals.org
| Component | Role | Example Reagent | Reference |
| Starting Material | Isocyanide Precursor | N-(oxan-4-yl)formamide | beilstein-journals.org |
| Dehydrating Agent | Promotes isocyanide formation | p-Toluenesulfonyl chloride | beilstein-journals.org |
| Base | Neutralizes acidic byproducts | Triethylamine | beilstein-journals.org |
| Additive | Solid support/base | Sodium Carbonate (Na2CO3) | beilstein-journals.org |
| Milling Equipment | Provides mechanical energy | Zirconium dioxide (ZrO2) jar and balls | beilstein-journals.org |
Catalytic Strategies for Isocyanide Formation
The dehydration of the precursor, N-formyl-4-aminoxane, is often facilitated by a catalyst. Phosphorus oxychloride (POCl3) is a commonly used reagent for this transformation in conventional synthesis. The reaction is typically performed in a polar aprotic solvent such as dichloromethane (CH2Cl2) to ensure homogeneity.
While the term "catalyst" is used broadly, in this context, reagents like POCl3 are often used in stoichiometric amounts as dehydrating agents. True catalytic strategies, where a substance is used in substoichiometric amounts to facilitate the reaction, are a key area of modern chemical research. nih.govrsc.org For isocyanide synthesis in general, various catalytic systems are being explored to improve efficiency and reduce waste. However, specific reports detailing advanced catalytic strategies, such as those employing transition metals or organocatalysts for the synthesis of this compound itself, are limited in publicly accessible literature. The development of such catalytic methods remains an area for future investigation.
Methodological Considerations in this compound Synthesis
Careful control over reaction conditions and rigorous purification and analysis are paramount to obtaining high-purity this compound.
Reaction Monitoring and Optimization
Effective synthesis relies on careful monitoring and optimization of reaction parameters. For the formylation step, temperatures are typically maintained between 60–80°C to strike a balance between a reasonable reaction rate and the minimization of side-product formation. In the subsequent dehydration, precise control over the addition of the dehydrating agent is crucial, especially in larger-scale preparations, to manage the exothermic nature of the reaction.
Reaction progress can be monitored using standard chromatographic techniques. Thin-layer chromatography (TLC) is a valuable tool for tracking the consumption of the starting formamide and the appearance of the isocyanide product. researchgate.net For more detailed analysis during optimization, Gas Chromatography (GC) can be employed to quantify the conversion and identify any byproducts formed. researchgate.net
Purification Techniques for Intermediate and Final Products
Purification of both the intermediate N-(oxan-4-yl)formamide and the final this compound product is essential. After the formylation reaction, the intermediate can be isolated and purified through standard techniques such as crystallization or column chromatography.
For the final product, this compound, purification methods depend on the scale and the nature of any impurities. For laboratory-scale preparations, purification is often achieved via column chromatography on silica gel. beilstein-journals.org In mechanochemical synthesis, a common purification step involves dissolving the crude mixture in a solvent like heptane (B126788) or hexane (B92381) and passing it through a short silica pad. beilstein-journals.org For larger, industrial-scale production, in-line distillation units integrated into continuous flow reactors can be used to separate the volatile isocyanide product from non-volatile byproducts and achieve high throughput.
Purity Assessment Methodologies
The identity and purity of synthesized this compound are confirmed using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural confirmation. The ¹H NMR spectrum provides characteristic signals for the protons on the oxane ring and a distinct signal for the proton adjacent to the isocyanide group. For instance, the isocyanide proton has been reported to show a peak at δ 4.9 ppm, with the oxane ring protons appearing around δ 3.35 ppm. ¹³C NMR spectroscopy would show a characteristic signal for the isocyanide carbon.
Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. A molecular ion peak at an m/z (mass-to-charge ratio) of 111.14 confirms the expected molecular formula of C6H9NO.
Chemical Reactivity and Reaction Mechanisms of 4 Isocyanooxane
Electrophilic and Nucleophilic Behavior of the Isocyano Group
The isocyano group's amphiphilic nature is a consequence of its electronic structure, which can be described by two main resonance forms: one with a carbenic character and another with a dipolar, linear structure. uni-goettingen.de This unique electronic configuration allows the isocyanide carbon to react with both electrophiles and nucleophiles at the same atom, a process known as α-addition. acs.orgpsu.edu
Nucleophilic Character : The isocyanide can act as a nucleophile, where the carbon atom attacks electrophilic centers. researchgate.net This behavior is famously exploited in multicomponent reactions like the Ugi and Passerini reactions, where the isocyanide carbon attacks an electrophilic imine or carbonyl carbon, respectively. acs.orgresearchgate.netnih.gov This step is often crucial and stereochemistry-determining. acs.org
Electrophilic Character : Conversely, the isocyano carbon is also electrophilic and susceptible to attack by strong nucleophiles. uni-goettingen.depsu.edu The electron-withdrawing effect of the isocyano group can also increase the acidity of α-C-H bonds, facilitating metallation at the α-position, although this is not applicable to the 4-position of the oxane ring. uni-goettingen.de
This duality makes isocyanides, including 4-Isocyanooxane, highly valuable intermediates for synthesizing complex nitrogen-containing heterocycles. uni-goettingen.de
Reactions with Various Nucleophiles
The electrophilic nature of the isocyanide carbon in this compound allows it to react with a wide range of nucleophiles. These reactions typically proceed via a nucleophilic addition to the carbon terminus of the isocyano group. libretexts.org
Aminolysis and alcoholysis are fundamental reactions where an amine or alcohol acts as the nucleophile. doubtnut.comucla.edu In these reactions, the nucleophile adds across the isocyanide functionality.
Aminolysis : The reaction of this compound with a primary or secondary amine (R₂NH) is expected to yield a formamidine (B1211174) derivative. The reaction involves the nucleophilic attack of the amine on the isocyanide carbon, followed by proton transfer. For the reaction to proceed to completion, often two equivalents of the amine are required, with the second acting as a base to neutralize the acid generated. chegg.com
Alcoholysis : In the presence of an alcohol (ROH), this compound can form an N-alkyl formimidate. The mechanism is analogous to aminolysis, involving the nucleophilic addition of the alcohol. kuleuven.be These reactions can sometimes be catalyzed by acids or bases.
| Reaction Type | Nucleophile | General Product | Reagents/Conditions |
| Aminolysis | Primary/Secondary Amine (R₂NH) | Formamidine | Typically requires 2 equivalents of amine. chegg.com |
| Alcoholysis | Alcohol (ROH) | N-alkyl formimidate | Can be catalyzed by acid or base. kuleuven.be |
Water can act as a nucleophile, leading to hydration and subsequent hydrolysis of the isocyano group.
Hydration : This process involves the addition of a water molecule to the isocyanide. In organic chemistry, hydration typically refers to the addition of water across an unsaturated bond without breaking down the molecule. doubtnut.comvedantu.com
Hydrolysis : Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. libretexts.orgebsco.com For this compound, hydrolysis ultimately results in the formation of 4-aminooxane and formic acid. The reaction proceeds through the initial nucleophilic attack of water on the isocyanide carbon to form an N-formylamino intermediate, which is then hydrolyzed further under acidic or basic conditions. libretexts.org Competing hydrolysis reactions are a known challenge in isocyanide synthesis.
Isocyanides react with sulfur ylides to form a variety of heterocyclic products, often in metal-catalyzed processes. Sulfur ylides add to the isocyanide, and the resulting intermediate undergoes cyclization. acs.orgrsc.org
A notable example is the silver-catalyzed cascade cyclization of isocyanides with sulfoxonium ylides, which provides an efficient route to highly functionalized 3-aminofurans. acs.org In other cases, palladium/copper co-catalyzed three-component reactions between an isocyanide, a sulfur ylide, and an alcohol can yield complex spirocyclic oxindoles. rsc.org These reactions demonstrate the utility of this compound as a building block for creating diverse molecular architectures.
Oxidation and Reduction Pathways
The isocyano group in this compound can be readily oxidized or reduced to access different functional groups.
Oxidation : Oxidation of isocyanides can lead to various products depending on the oxidant used. Common oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) can be employed. libretexts.org The oxidation of this compound is reported to yield oxime derivatives. Another common outcome for isocyanide oxidation is the formation of the corresponding isocyanate.
Reduction : The isocyano group can be reduced to an amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. The reduction of an isocyanide (R-NC) with LiAlH₄ generally yields a secondary methylamine (B109427) (R-NHCH₃). Therefore, the reduction of this compound is expected to produce N-methyl-4-aminoxane. The formation of a primary amine (4-aminoxane) is also reported, which would imply cleavage of the isocyanide carbon.
| Pathway | Reagent Example | Expected Product from this compound |
| Oxidation | Hydrogen Peroxide (H₂O₂) | Oxime derivative or 4-isocyanatooxane. |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | N-methyl-4-aminoxane. |
Metal-Catalyzed Transformations
Transition metals are widely used to catalyze reactions involving isocyanides, leveraging the unique reactivity of the isocyano group. sioc-journal.cnrsc.org These transformations include insertions, cross-coupling reactions, and cyclizations. sioc-journal.cnprinceton.edu
Insertion Reactions : A key reaction of isocyanides is their insertion into metal-carbon or metal-hydrogen bonds. psu.edusioc-journal.cn For instance, in a palladium-catalyzed reaction, this compound could be inserted into an aryl-palladium bond, which after subsequent steps can lead to the formation of amides or ketones.
Cross-Coupling Reactions : Isocyanides can participate in cross-coupling reactions. Nickel-catalyzed cross-couplings of organomagnesium reagents with alkyl halides have been developed, where chiral ligands can induce enantioselectivity. nih.gov
Cascade Cyclizations : As mentioned previously, metals like silver, palladium, and copper can catalyze cascade reactions involving this compound and other reagents, such as sulfur ylides, to construct complex heterocyclic systems. acs.orgrsc.org These reactions often proceed via the formation of a metal-carbene intermediate. escholarship.org
The versatility of metal-catalyzed transformations makes this compound a powerful tool for the efficient synthesis of diverse and complex molecular targets.
Reactivity in Palladium-Catalyzed Processes
Palladium-catalyzed reactions are cornerstones of modern organic synthesis, and isocyanides have emerged as versatile C1 building blocks in these transformations. mdpi.com The reactivity of this compound in such processes is anticipated to follow the general mechanisms established for aliphatic isocyanides, primarily involving insertion into palladium-carbon bonds.
The typical catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.comuwindsor.ca When an isocyanide like this compound is introduced, it can intercept the cycle by inserting into the R-Pd(II)-X intermediate formed after oxidative addition. This generates an imidoyl-palladium complex. The fate of this complex determines the final product.
Recent research has highlighted several palladium-catalyzed reactions where isocyanides are crucial. These include:
Imidoylative Cross-Couplings: Isocyanide insertion followed by reaction with an organometallic reagent (transmetalation) and subsequent reductive elimination can produce ketimines, which can be hydrolyzed to ketones.
Carboamination/Amination Cascades: The imidoyl-palladium intermediate can undergo further reactions, such as intramolecular attack by a nucleophile, leading to the formation of complex nitrogen-containing heterocycles.
Carbonylative Couplings: Isocyanides can sometimes serve as a substitute for carbon monoxide (CO) in carbonylation reactions, leading to the synthesis of amides and related structures. mdpi.com
The general mechanism for isocyanide insertion is depicted as a migratory insertion, similar to CO insertion. The electron-rich and sterically accessible nature of the isocyano carbon in this compound would make it a suitable substrate for these transformations. The palladium catalyst, typically a Pd(0) species like Pd(PPh₃)₄ or a pre-catalyst that is reduced in situ, initiates the cycle by reacting with an organic halide (R-X). uwindsor.caresearchgate.net
Table 1: Overview of Common Palladium-Catalyzed Reactions
| Reaction Name | Key Bond Formed | General Role of Isocyanide | Ref. |
| Suzuki-Miyaura Coupling | C-C | Not typically involved, but can be modified | researchgate.netsigmaaldrich.com |
| Heck Reaction | C-C | Can participate in cascade sequences | sigmaaldrich.comcore.ac.uk |
| Sonogashira Coupling | C-C (sp²-sp) | Can be inserted into Pd-C bond | researchgate.netsigmaaldrich.com |
| Buchwald-Hartwig Amination | C-N | Not a direct participant | sigmaaldrich.comlibretexts.org |
| Isocyanide Insertion Reactions | C-C, C-N | Key C1 building block | mdpi.com |
Gold-Catalyzed Cyclizations Involving Oxacyclic Systems
Gold catalysis has become a powerful method for activating alkynes, allenes, and other unsaturated systems toward nucleophilic attack. mdpi.comnumberanalytics.com While reactions starting directly from this compound are not prominent in the literature, the principles of gold catalysis are highly relevant to the synthesis and potential reactivity of oxacyclic systems.
Gold(I) and gold(III) complexes are soft Lewis acids with a high affinity for C-C π-systems. numberanalytics.combeilstein-journals.org This property is widely exploited in intramolecular hydroalkoxylation and cycloisomerization reactions to generate oxygen-containing heterocycles, including systems analogous to the oxane ring. mdpi.comscispace.comsemanticscholar.org For instance, the gold-catalyzed cyclization of alkynols is a standard method for producing dihydrofurans, pyrans, and other cyclic ethers. mdpi.com
The general mechanism involves the coordination of the gold catalyst to the alkyne, which renders it highly electrophilic and susceptible to attack by a pendant hydroxyl group. numberanalytics.com This can proceed via two main pathways:
5-exo-dig: Attack at the proximal alkyne carbon to form a five-membered ring.
6-endo-dig: Attack at the distal alkyne carbon to form a six-membered ring.
The regioselectivity is often controlled by the substitution pattern of the substrate and the electronic and steric properties of the ligands on the gold catalyst. beilstein-journals.org
A key mechanistic aspect revealed in the gold-catalyzed hydroalkoxylation of allenes is that the C-O bond formation can be rapid and reversible. The turnover-limiting step is often the subsequent protodeauration of a vinyl-gold intermediate. nih.gov In some cases, off-cycle bis(gold) species can form, acting as catalyst reservoirs. nih.gov Although this compound itself is a saturated ether, its synthesis could potentially be achieved via gold-catalyzed cyclization, and the isocyano group can act as a ligand for the gold catalyst, potentially influencing its reactivity. acs.org
Table 2: Gold-Catalyzed Reactions for Forming Oxacyclic Systems
| Reaction Type | Substrate | Product Type | Catalyst Example | Ref. |
| Intramolecular Hydroalkoxylation | Alkynol | Cyclic Ether/Enol Ether | [AuCl(IPr)]/AgOTs | mdpi.com |
| Cycloisomerization | Enyne | Bicyclic System | AuCl₃ | semanticscholar.org |
| Allene Hydroalkoxylation | Allenic Alcohol | Dihydrofuran | (L)AuOTs | nih.gov |
| Double Hydroalkoxylation | Diyne-Diol | Spiroketal | AuCl₃ | semanticscholar.org |
Reactivity with Other Transition Metal Complexes
Beyond palladium and gold, the isocyano group of this compound can coordinate to a wide array of transition metals, including iron, nickel, chromium, and tungsten. tamu.edulibretexts.orglibretexts.org Isocyanides are electronically similar to carbon monoxide (CO), acting as strong σ-donors and moderate π-acceptors. This allows them to form stable complexes with metals in various oxidation states. tamu.edu
The reactivity of the coordinated this compound would depend on the metal center, its oxidation state, and the other ligands present. Key reaction types include:
Ligand Substitution: this compound can displace other ligands, such as water or halides, from a metal's coordination sphere to form a new complex. savemyexams.comcbpbu.ac.in
Insertion Reactions: Similar to palladium chemistry, the coordinated isocyanide can insert into metal-carbon or metal-hydride bonds.
Redox Processes: The metal center can undergo oxidation or reduction, which in turn modulates the reactivity of the coordinated isocyanide ligand.
For example, iron complexes featuring tridentate iminopyridine ligands have been used to catalyze the polymerization of isoprene. mdpi.com While the substrate is different, this demonstrates how tuning the ligand environment around a first-row transition metal can facilitate complex transformations. The oxane ring in this compound would likely play a secondary role, primarily influencing the steric bulk of the ligand.
Polymerization and Oligomerization Reactions
Isocyanides are well-known monomers for the synthesis of unique polymers with a rigid, helical backbone, known as poly(isocyanide)s or polyimines. The polymerization of this compound is expected to follow these established pathways.
Catalyzed Polymerization Pathways
The polymerization of isocyanides is typically a chain-growth process initiated by a transition metal catalyst. The most extensively studied catalysts are based on nickel(II) complexes. mdpi.com However, palladium(II) and other late transition metals have also been shown to be effective.
The generally accepted mechanism for Ni(II)-catalyzed polymerization involves the successive insertion of monomer molecules into a nickel-carbon bond. This process creates a living polymerization, where the polymer chains grow from the catalyst center. The key steps are:
Initiation: An initiating group (e.g., an acid promoter) protonates the isocyanide, which then coordinates to the Ni(II) center.
Propagation: Multiple isocyanide monomers sequentially insert into the growing polymer-metal bond. This occurs in a highly stereoregular fashion, leading to the formation of a stable helical structure.
Termination: The reaction is typically terminated by the addition of a quenching agent.
Besides transition metal catalysis, other polymerization methods could potentially be applied:
Radical Polymerization: This can be initiated by thermal or photochemical decomposition of an initiator (e.g., an azo compound) to form free radicals that attack the monomer. fujifilm.commdpi.com
Cationic Polymerization: Initiated by a Lewis or Brønsted acid, this pathway involves a cationic propagating center. rsc.orgnih.gov This method is common for vinyl monomers but less so for isocyanides.
The choice of catalyst and reaction conditions can influence the molecular weight, polydispersity, and helical structure of the resulting polymer. diva-portal.org
Table 3: Common Polymerization Methods
| Polymerization Type | Catalyst/Initiator Type | Key Features | Ref. |
| Transition Metal Catalysis | Ni(II), Pd(II) complexes | Living polymerization, helical structure | mdpi.com |
| Radical Polymerization | Azo compounds, Peroxides | Broad monomer scope, less control | fujifilm.com |
| Cationic Polymerization | Lewis/Brønsted acids | Sensitive to impurities | rsc.orgnih.gov |
| Enzyme-Catalyzed Polymerization | Peroxidases, Laccases | "Green" synthesis, specific substrates | mdpi.comnih.gov |
Formation of Oligomeric Species
Oligomers are low-molecular-weight polymers, and their controlled synthesis is of significant interest. In the context of isocyanide polymerization, the formation of oligomeric species can be achieved by several methods:
Controlling Monomer-to-Initiator Ratio: In a living polymerization, the degree of polymerization (and thus whether a polymer or oligomer is formed) is directly related to the ratio of monomer to initiator. A high initiator concentration will lead to shorter chains (oligomers).
Chain Transfer Agents: The introduction of a chain transfer agent can terminate a growing chain and start a new one, leading to lower molecular weight products.
Step-Growth Polymerization: While less common for isocyanides, step-growth mechanisms, where monomers react to form dimers, then trimers, and so on, inherently produce oligomeric species in the early stages of the reaction.
The study of aromatic oligoamide foldamers, which also adopt helical conformations, shows that even short oligomers (e.g., trimers and tetramers) can exhibit well-defined three-dimensional structures. researchgate.net This suggests that oligomers of this compound could also form stable, short helical segments, making them interesting targets for applications in materials science and supramolecular chemistry.
Derivatization and Complex Molecule Synthesis Utilizing 4 Isocyanooxane
Application as a Building Block in Organic Synthesis
4-Isocyanooxane serves as a pivotal building block for introducing the tetrahydropyran (B127337) moiety into complex molecular structures. The isocyanide group is highly reactive, making it a versatile handle for constructing carbon-carbon and carbon-heteroatom bonds. Its utility is most prominently showcased in isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, which allow for the rapid assembly of complex, drug-like molecules in a single synthetic operation. organic-chemistry.orgwikipedia.orgwikipedia.org
In these reactions, the this compound molecule acts as one of the key components, with the tetrahydropyran ring remaining intact throughout the transformation. This strategy provides an efficient route to molecules that combine the desirable features of the oxane ring with the structural diversity generated by the other reaction components. The Ugi four-component condensation (U-4CC), for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to create α-aminoacyl amide derivatives. organic-chemistry.orgnih.gov The reaction is known for its high atom economy and the ability to generate a wide variety of substitution patterns, making it a cornerstone of combinatorial chemistry. wikipedia.org
Table 1: Key Multicomponent Reactions Utilizing Isocyanides as Building Blocks
| Reaction Name | Components | Product Type | Key Feature |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | A three-component reaction that efficiently creates ester and amide bonds simultaneously. wikipedia.orgorganic-chemistry.org |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | A four-component reaction that generates peptide-like backbones with high structural diversity. organic-chemistry.orgwikipedia.org |
Generation of Functionalized Tetrahydropyran Derivatives
The direct use of this compound in multicomponent reactions provides straightforward access to a diverse range of highly functionalized tetrahydropyran derivatives. These reactions are powerful tools for creating molecular complexity from simple starting materials.
The Passerini three-component reaction (P-3CR) , when employing this compound, yields α-acyloxy amides where the amide nitrogen is substituted with the tetrahydropyran-4-yl group. wikipedia.orgorganic-chemistry.org This reaction involves the combination of a carbonyl compound (aldehyde or ketone), a carboxylic acid, and this compound, providing a direct route to ester- and amide-functionalized tetrahydropyrans.
The Ugi four-component reaction (U-4CR) offers even greater potential for diversification. nih.govtcichemicals.com By reacting an aldehyde, a primary amine, a carboxylic acid, and this compound, complex bis-amide structures are formed. wikipedia.org The resulting molecules feature the tetrahydropyran ring attached to the amide nitrogen of the newly formed backbone. The variability of the other three components allows for the synthesis of a vast array of distinct, functionalized tetrahydropyran derivatives.
Table 2: Synthesis of Functionalized Tetrahydropyran Derivatives via MCRs
| Reaction | Reactant 1 (Carbonyl) | Reactant 2 (Acid/Amine) | Reactant 3 (Isocyanide) | Resulting Functionalized Tetrahydropyran Product |
| Passerini | Isobutyraldehyde | Acetic Acid | This compound | α-acetoxy-N-(tetrahydropyran-4-yl)isobutyramide |
| Ugi | Benzaldehyde | Benzylamine, Acetic Acid | This compound | 2-acetamido-N-benzyl-2-phenyl-N'-(tetrahydropyran-4-yl)acetamide |
Access to Nitrogen-Containing Heterocyclic Systems
While the direct products of Ugi and Passerini reactions using this compound are themselves complex nitrogen-containing molecules, they also serve as versatile intermediates for the synthesis of various nitrogen-containing heterocyclic systems. nih.gov Through post-condensation modifications, the acyclic Ugi product can be cyclized to generate important heterocyclic scaffolds such as lactams, piperazines, and hydantoins. organic-chemistry.orgwikipedia.org
For example, if a β-amino acid is used as the combined amine and carboxylic acid component in an Ugi reaction with this compound, the resulting product can undergo an acyl transfer to form a β-lactam ring, a core structure in many antibiotic drugs. wikipedia.org Similarly, by choosing appropriate bifunctional starting materials, the Ugi product can be designed to undergo intramolecular cyclization, leading to larger nitrogen-containing rings. This strategy significantly expands the chemical space accessible from this compound, providing entry into diverse families of heterocyclic compounds. sioc-journal.cnorganic-chemistry.org
Table 3: Post-Ugi Reaction Cyclization to Form N-Heterocycles
| Ugi Reactants | Intermediate Ugi Product | Cyclization Condition | Resulting N-Heterocycle |
| Glyoxylic acid, Methylamine (B109427), Formic acid, this compound | 2-(formamido)-2-(methylamino)-N-(tetrahydropyran-4-yl)acetamide | Heating, Acid/Base catalyst | A substituted piperazine-2,5-dione |
| Levulinic acid, Ammonia, Benzaldehyde, this compound | Ugi adduct with keto and amide functionalities | Reductive amination followed by lactamization | A substituted piperidinone derivative |
Synthesis of Scaffold Structures for Chemical Libraries
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. nih.gov this compound is an ideal starting material for the synthesis of chemical libraries based on this scaffold, primarily through the application of diversity-oriented synthesis (DOS) principles. rsc.orgresearchgate.net
Multicomponent reactions like the Ugi reaction are exceptionally well-suited for building chemical libraries. nih.govvipergen.com By systematically varying the three other inputs (aldehyde, amine, and carboxylic acid) while keeping this compound as the constant isocyanide component, a large and diverse library of compounds can be rapidly synthesized. organic-chemistry.org Each member of the library shares the core tetrahydropyran scaffold but differs in the peripheral functional groups, allowing for a broad exploration of structure-activity relationships during drug discovery screening campaigns. This high efficiency and potential for vast diversification make this compound a powerful tool for generating novel molecular entities for high-throughput screening. vipergen.com
Table 4: Illustrative Chemical Library from a Ugi Reaction with this compound
| Entry | Aldehyde | Amine | Carboxylic Acid | Final Product Scaffold |
| 1 | Formaldehyde | Methylamine | Acetic Acid | N-(tetrahydropyran-4-yl) derivative |
| 2 | Benzaldehyde | Aniline | Propionic Acid | N-(tetrahydropyran-4-yl) derivative |
| 3 | Cyclohexanecarboxaldehyde | Benzylamine | Benzoic Acid | N-(tetrahydropyran-4-yl) derivative |
| 4 | Isobutyraldehyde | tert-Butylamine | Formic Acid | N-(tetrahydropyran-4-yl) derivative |
Multicomponent Reaction Mcr Chemistry with 4 Isocyanooxane
Groebke–Blackburn–Bienaymé Reaction in Heterocycle Synthesis
Consequently, the generation of an article strictly adhering to the provided outline and focusing solely on the chemical compound “4-Isocyanooxane” in these specific multicomponent reactions cannot be fulfilled at this time due to the absence of the necessary scientific data.
Other Isocyanide-Based Multicomponent Reactions
Beyond the well-established Passerini and Ugi reactions, the versatility of isocyanides extends to a variety of other MCRs. The unique structural features of this compound, containing a saturated oxygenated heterocycle, make it a valuable building block for the synthesis of complex molecules.
Double Insertion Reactions
Double insertion reactions involving isocyanides are a powerful tool for the rapid construction of intricate molecular architectures. These reactions typically involve the sequential insertion of two isocyanide molecules into a single bond, often mediated by a transition metal catalyst. Research in this area has shown that the nature of the isocyanide can significantly impact the course and efficiency of the reaction.
While specific studies detailing the double insertion reactions of this compound are not extensively documented in publicly available literature, the general principles of such reactions can be extrapolated. It is anticipated that this compound would participate in palladium-catalyzed double insertion processes. For instance, in reactions with aryl or vinyl halides, a palladium catalyst could facilitate the sequential insertion of two molecules of this compound, leading to the formation of diimino-functionalized products. The oxane ring in this compound would be expected to influence the solubility and conformational properties of the resulting products.
Four-Component Reaction Strategies
The Ugi four-component reaction (U-4CR) is a cornerstone of isocyanide-based MCRs, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino amides. beilstein-journals.org The modularity of the U-4CR allows for the incorporation of a wide array of building blocks, and this compound can serve as a versatile isocyanide component in this reaction.
The use of this compound in Ugi-type reactions allows for the introduction of the tetrahydropyran (B127337) moiety into the final product. This is of particular interest in medicinal chemistry, as the tetrahydropyran ring is a common scaffold in many biologically active compounds, often improving pharmacokinetic properties. A hypothetical Ugi reaction employing this compound is depicted below:
| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Product (α-Acylamino Amide) |
| Aniline | Benzaldehyde | Acetic Acid | This compound | N-acetyl-N-phenyl-2-(phenylamino)-2-(tetrahydropyran-4-yl)acetamide |
This reaction would proceed through the typical Ugi mechanism, involving the formation of an imine from the amine and aldehyde, followed by the addition of the isocyanide and the carboxylic acid. The resulting product would bear the characteristic tetrahydropyran group from the this compound.
Influence of Steric and Electronic Effects on MCR Reactivity
The reactivity of isocyanides in MCRs is governed by a combination of steric and electronic factors. The structure of this compound presents a unique combination of these effects.
Steric Effects: The tetrahydropyran ring of this compound is a non-planar, six-membered heterocycle that exists predominantly in a chair conformation. This bulky substituent at the isocyanide nitrogen can exert significant steric hindrance. In the context of MCRs, this steric bulk can influence the rate of reaction and, in some cases, the stereochemical outcome. For example, in the Ugi reaction, the approach of the isocyanide to the intermediate nitrilium ion could be sterically hindered, potentially leading to lower reaction rates compared to less bulky isocyanides. However, this steric influence can also be beneficial in diastereoselective reactions where it can favor the formation of one diastereomer over another.
| Isocyanide | Steric Profile | Key Electronic Feature | Predicted MCR Reactivity |
| tert-Butyl isocyanide | High | +I effect from t-butyl group | Generally high |
| Phenyl isocyanide | Moderate | -I and -M effects from phenyl ring | Moderate to high |
| This compound | High | -I effect from oxygen atom | Moderate |
Advanced Spectroscopic and Computational Characterization of 4 Isocyanooxane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular skeleton of 4-isocyanooxane. Both ¹H and ¹³C NMR would provide definitive evidence for the presence of the oxane ring and the isocyano-substituted methine group.
In ¹H NMR, the protons on the tetrahydropyran (B127337) ring would exhibit characteristic chemical shifts and coupling patterns. The proton at the C4 position, bonded to the same carbon as the isocyano group, would likely appear as a multiplet due to coupling with adjacent methylene (B1212753) protons. The remaining protons on the ring would present as complex multiplets in the aliphatic region.
In ¹³C NMR, distinct signals would confirm the carbon framework. The carbon of the isocyano group (-N≡C) has a characteristic chemical shift, which is crucial for its identification. The C4 carbon atom, being attached to the electronegative isocyano group, would be shifted downfield relative to the other secondary carbons of the ring. The C2 and C6 carbons, adjacent to the ring oxygen, would also show a characteristic downfield shift due to the oxygen's influence.
Table 1: Expected ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on standard chemical shift ranges for the functional groups present. Actual experimental values may vary.
| Atom | Spectroscopy | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| H4 | ¹H NMR | 2.5 - 3.5 | Multiplet, deshielded by isocyano group. |
| Ring CH₂ | ¹H NMR | 1.5 - 2.0 and 3.5 - 4.0 | Complex multiplets for protons at C2, C3, C5, C6. |
| -N≡C | ¹³C NMR | 155 - 165 | Characteristic broad or low-intensity signal for the isocyanide carbon. |
| C4 | ¹³C NMR | 50 - 60 | Methine carbon attached to the isocyano group. |
| C2/C6 | ¹³C NMR | 65 - 75 | Carbons adjacent to the ring oxygen. |
To enhance the confidence in spectral assignments, experimental NMR data can be correlated with theoretical predictions from computational chemistry. Methods like Density Functional Theory (DFT) are commonly used to calculate the magnetic shielding tensors of each nucleus in a molecule. These calculated values can then be converted into chemical shifts and compared directly with the experimental spectrum.
This correlation is a powerful verification step. For this compound, a computational model would be built, and its geometry optimized. Subsequently, NMR shielding calculations would be performed. A strong correlation between the predicted and observed chemical shifts for both ¹H and ¹³C nuclei would provide unambiguous confirmation of the proposed structure. This process is also invaluable for assigning specific signals in complex regions of the spectrum. To date, specific studies publishing such a correlation for this compound have not been identified.
The chemical shift of the isocyano carbon is a key diagnostic peak in the ¹³C NMR spectrum. Typically found in the range of 155-165 ppm, its exact position is sensitive to the electronic environment. Analysis of this shift in this compound and its derivatives can offer insights into the electronic effects of substituents on the oxane ring. For instance, the introduction of electron-withdrawing or electron-donating groups elsewhere on the ring could subtly alter the electron density at the isocyano carbon, leading to predictable upfield or downfield shifts.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent and diagnostically significant absorption band is that of the isocyano group (-N≡C). This group exhibits a very strong, sharp stretching vibration (ν) in a relatively uncongested region of the spectrum, typically between 2150 and 2100 cm⁻¹. The presence of a strong peak in this region is a clear indicator of the isocyano functionality. Other expected vibrations include C-H stretching of the aliphatic ring protons (around 2850-3000 cm⁻¹) and the C-O-C stretching of the ether linkage in the oxane ring (around 1100 cm⁻¹).
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| R-N≡C | N≡C Stretch | 2150 - 2100 | Strong, Sharp |
| C-H (Aliphatic) | C-H Stretch | 3000 - 2850 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Ion Confirmation
Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (molecular formula C₅H₇NO), the expected exact mass is 97.0528 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition. In a typical electron ionization (EI) experiment, a molecular ion peak (M⁺) would be observed at an m/z value of 97. Subsequent fragmentation would likely involve the loss of the isocyano group or fragmentation of the oxane ring, providing further structural evidence.
Vibrational Circular Dichroism (VCD) and Chiroptical Studies
Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. While this compound itself is achiral, the introduction of substituents on the oxane ring can create chiral centers, leading to enantiomeric pairs. VCD would be the ideal technique for determining the absolute configuration of such chiral derivatives.
The methodology involves measuring the experimental VCD spectrum and comparing it to a spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R- or S-configuration). A match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute configuration. The isocyano stretch, being a strong and isolated vibration, can serve as an excellent VCD probe.
Determination of Molecular Handedness
The concept of molecular handedness, or chirality, is fundamental in chemistry and biology, arising when a molecule is non-superimposable on its mirror image. libretexts.orgchiralpedia.com Such molecules are termed "chiral," and the two mirror-image forms are known as enantiomers. chiralpedia.com The carbon atom at the 4-position in the this compound ring serves as a stereocenter because it is bonded to four different substituent groups: the oxygen atom of the ring, the isocyano group, and two distinct methylene (-CH2-) groups within the ring structure. The presence of this single chiral center is sufficient to render the entire molecule chiral, meaning this compound can exist as a pair of enantiomers. libretexts.org
The absolute configuration of a specific enantiomer, its "handedness," is designated using the Cahn-Ingold-Prelog (R/S) priority rules. This system involves assigning priorities to the groups attached to the chiral center and observing their arrangement in three-dimensional space. arxiv.org
Experimentally determining the handedness of a chiral molecule like this compound requires specialized analytical techniques capable of distinguishing between enantiomers. Modern spectroscopic methods performed on gas-phase samples are particularly powerful for the unambiguous determination of molecular handedness. rsc.org These advanced techniques include:
Photoelectron Circular Dichroism (PECD): This method measures the difference in the angular distribution of photoelectrons ejected from a chiral molecule by circularly polarized light. The resulting asymmetry is highly sensitive to the molecule's handedness.
Microwave Three-Wave Mixing (M3WM): In this technique, three microwave fields interact with a sample of chiral molecules, generating a coherent signal whose phase is dependent on the enantiomer present. This allows for direct differentiation and determination of absolute configuration. rsc.org
Coulomb Explosion Imaging (CEI): This powerful imaging technique involves stripping multiple electrons from a molecule, causing it to fly apart into charged fragments. By detecting the momentum vectors of these fragments, the molecule's complete 3D structure can be reconstructed, thereby revealing its handedness.
These methods provide definitive structural information, moving beyond simple detection of optical activity to assign the absolute configuration of molecules like this compound. rsc.org
Density Functional Theory (DFT) Calculations and Molecular Modeling
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. medium.comsumitomo-chem.co.jp For a molecule such as this compound, DFT calculations provide profound insights into its geometry, stability, electronic characteristics, and reactivity, complementing and guiding experimental findings. rsc.org These computational methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance of computational cost and accuracy. sumitomo-chem.co.jp
Molecular modeling based on DFT allows for the construction of a detailed theoretical picture of this compound. This encompasses not only its ground-state structure but also the transition states of reactions it may undergo. By simulating the molecule in silico, researchers can explore its properties in ways that may be difficult or impossible to achieve through laboratory experiments alone. researchgate.net
Geometry Optimization and Electronic Structure Analysis
A fundamental application of DFT is geometry optimization, a computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule by minimizing its total energy. scm.com For this compound, this involves starting with an initial guess of its structure and iteratively adjusting bond lengths, bond angles, and dihedral angles until a local minimum on the potential energy surface is reached. medium.comscm.com The accuracy of these calculations depends on the chosen functional (e.g., B3LYP, PBE0, ωB97X-D) and basis set (e.g., 6-311++G(d,p), def2-TZVP). rsc.orgnih.gov
The optimized geometry provides key structural parameters. Below is a representative data table showing hypothetical optimized geometric parameters for the oxane ring and isocyano group of this compound, as calculated by different DFT functionals.
Table 1: Predicted Geometric Parameters of this compound via DFT
| Parameter | B3LYP/6-311++G(d,p) | PBE0/def2-TZVP | ωB97X-D/def2-TZVP |
| Bond Lengths (Å) | |||
| C4-N | 1.465 | 1.462 | 1.463 |
| N≡C | 1.172 | 1.170 | 1.171 |
| C4-C3 | 1.534 | 1.531 | 1.532 |
| C4-C5 | 1.534 | 1.531 | 1.532 |
| O1-C2 | 1.430 | 1.428 | 1.429 |
| **Bond Angles (°) ** | |||
| C3-C4-C5 | 109.8 | 109.9 | 109.8 |
| N-C4-C3 | 109.2 | 109.3 | 109.2 |
| C4-N-C | 178.5 | 178.8 | 178.6 |
Once the geometry is optimized, the electronic structure can be analyzed. Key to this analysis are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Egap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap generally implies higher reactivity. scirp.org
Table 2: Calculated Electronic Properties of this compound
| Property | B3LYP/6-311++G(d,p) | PBE0/def2-TZVP | ωB97X-D/def2-TZVP |
| HOMO Energy (eV) | -7.25 | -7.41 | -7.55 |
| LUMO Energy (eV) | -0.15 | -0.11 | -0.09 |
| HOMO-LUMO Gap (eV) | 7.10 | 7.30 | 7.46 |
Mechanistic Insights from Computational Studies
Computational chemistry provides indispensable tools for elucidating reaction mechanisms at a molecular level. sumitomo-chem.co.jp For this compound, which is recognized as a reactive intermediate and building block in organic synthesis, DFT calculations can map the entire energy landscape of a chemical transformation. This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. mdpi.comcam.ac.uk
The isocyano group is known to participate in various reactions, including multicomponent reactions like the Ugi reaction. A computational study of such a reaction involving this compound would proceed by:
Locating Stationary Points: Optimizing the geometries of all reactants, intermediates, transition states, and products.
Calculating Energies: Determining the relative energies of these stationary points to construct a potential energy surface diagram. The energy difference between the reactants and a transition state is the activation energy (barrier), which governs the reaction rate. mdpi.com
Verifying Transition States: Performing frequency calculations to confirm that a TS structure has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. researchgate.net
These studies can explain experimentally observed product distributions, predict the feasibility of new reactions, and provide a detailed understanding of the bonding changes that occur throughout a reaction. cam.ac.ukchemrxiv.org
Table 3: Hypothetical Calculated Activation Energies for a Reaction Pathway of this compound
| Reaction Step | Transition State | Activation Energy (ΔG‡) (kcal/mol) (B3LYP/6-311++G(d,p)) |
| Step 1: Nucleophilic attack | TS1 | 15.2 |
| Step 2: Cyclization | TS2 | 21.5 |
| Step 3: Rearrangement | TS3 | 12.8 |
Prediction of Spectroscopic Parameters
A powerful application of modern computational chemistry is the prediction of spectroscopic properties. sumitomo-chem.co.jpcnrs.fr By calculating these properties and comparing them with experimental spectra, scientists can confirm structural assignments and interpret complex spectral features. nih.govmdpi.com For this compound, DFT and its time-dependent extension (TD-DFT) can accurately predict various types of spectra. scirp.org
Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. mdpi.com These calculated frequencies correspond to specific molecular motions, such as bond stretching and bending. The characteristic stretching frequency of the isocyano (-N≡C) group is a key feature. Comparing the calculated IR and Raman spectra with experimental data helps to validate the optimized geometry and provides a complete vibrational assignment. mdpi.com
NMR Spectroscopy: It is possible to calculate nuclear magnetic shielding tensors, which can be converted into chemical shifts (δ) for nuclei like 1H and 13C. The high correlation between calculated and experimental chemical shifts serves as a stringent test of the computed molecular structure. academie-sciences.fr
Electronic Spectroscopy (UV-Vis): TD-DFT calculations are used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in a UV-Vis spectrum. sumitomo-chem.co.jpnih.gov This provides insight into the electronic transitions occurring within the molecule.
Table 4: Predicted vs. Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Wavenumber (cm⁻¹) |
| ν(N≡C) | Isocyano | 2145 | 2142 |
| νas(C-O-C) | Oxane Ring | 1105 | 1102 |
| νs(C-O-C) | Oxane Ring | 958 | 955 |
| ν(C-N) | C-Isocyano | 925 | 921 |
This synergy between computational prediction and experimental measurement is crucial for the comprehensive characterization of novel or complex molecules like this compound. rsc.org
Applications of 4 Isocyanooxane in Organic Chemistry Research and Chemical Synthesis
Development of Novel Synthetic Methodologies
4-Isocyanooxane serves as a key component in the development of new synthetic methods, primarily due to the unique reactivity of its isocyanide functional group. It is particularly prominent in multicomponent reactions (MCRs), which are chemical reactions where multiple reactants combine in a single step to form a product that incorporates portions of all the reactants. This efficiency makes MCRs a powerful tool in modern synthetic chemistry.
One of the most significant applications of this compound is in the Ugi reaction. The Ugi reaction is a four-component reaction involving an isocyanide, an aldehyde (or ketone), an amine, and a carboxylic acid. The use of this compound as the isocyanide component allows for the direct incorporation of the oxane ring into the resulting α-acylamino carboxamide product, which can be a peptide-like structure. This provides a straightforward route to complex molecules containing the saturated oxygen heterocycle, a common motif in many biologically relevant compounds.
Beyond MCRs, this compound also participates in various other transformations. Its isocyano group can undergo substitution reactions with a range of nucleophiles, such as amines and alcohols, to yield substituted oxane derivatives. Furthermore, the isocyanide can be reduced to a primary amine or oxidized to an oxime derivative, showcasing its utility as a synthetic intermediate.
Table 1: Key Reactions Involving this compound
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Multicomponent Reaction (Ugi) | Aldehyde/Ketone, Amine, Carboxylic Acid | Peptide-like structures with oxane ring |
| Substitution | Amines (with a base like triethylamine) | Substituted oxane derivatives |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Primary amines (4-aminomethyl-oxane) |
| Oxidation | Hydrogen peroxide | Oxime derivatives |
This table is based on information from a general overview of this compound's reactivity.
Contributions to Green Chemistry Principles and Sustainable Synthesis
The application of this compound can contribute to the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate hazardous substances. yale.edupsu.edusigmaaldrich.com Its utility is particularly relevant in the context of creating safer and more efficient synthetic pathways.
A key contribution lies in its potential use in the synthesis of non-isocyanate polyurethanes (NIPUs). iaea.orgspecificpolymers.com Traditional polyurethane production involves the use of highly toxic isocyanate monomers and phosgene, a hazardous precursor. specificpolymers.commdpi.com A greener alternative involves the reaction of cyclic carbonates with amines. mdpi.comresearchgate.net this compound can serve as a precursor to the amine component required for this "isocyanate-free" route. By reducing the isocyanide group, this compound can be converted to a primary amine, which can then be used in the synthesis of NIPUs. This approach aligns with several green chemistry principles:
Less Hazardous Chemical Syntheses: It helps avoid the use of toxic isocyanates like methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI). iaea.orgmdpi.com
Atom Economy: Multicomponent reactions like the Ugi reaction, where this compound is used, are inherently atom-economical as they incorporate most or all of the starting materials into the final product. yale.eduacs.org The synthesis of NIPUs from cyclic carbonates and amines is also noted for its 100% atom economy. specificpolymers.com
Reduce Derivatives: The use of versatile building blocks like this compound in multicomponent reactions can reduce the number of synthetic steps, minimizing the need for protecting groups and the waste generated from such procedures. yale.eduacs.org
Precursors for Polymer and Material Chemistry Research (excluding material properties)
In polymer chemistry, a prepolymer or polymer precursor is a monomer or a system of monomers that has reacted to an intermediate molecular mass state, capable of further polymerization. wikipedia.org this compound functions as such a precursor, enabling the synthesis of novel polymeric materials. Its bifunctional nature—possessing a polymerizable isocyano group and a stable oxane ring—allows for its incorporation into various polymer backbones and scaffolds.
The drive to develop safer, more sustainable polymers has led to significant research into non-isocyanate polyurethanes (NIPUs). rsc.org The most common and promising route to NIPUs is the polyaddition reaction between cyclic carbonates and amines. specificpolymers.commdpi.comresearchgate.net
While not a direct reactant in the final polymerization step, this compound can be considered a valuable precursor for one of the key monomers in this process. The synthesis of NIPUs requires a diamine or polyamine. specificpolymers.com As established, the isocyanide group of this compound can be readily reduced to a primary amine. By starting with a molecule containing two this compound units, a subsequent reduction step would yield a diamine containing two oxane rings. This resulting diamine could then be used as the amine monomer that reacts with a cyclic dicarbonate (B1257347) to form a novel NIPU, thereby providing an "isocyanate-free" pathway to new polyurethane materials. rsc.org
Polyisocyanopeptides are a class of polymers synthesized from isocyanide monomers. These polymers are known to adopt stable, helical secondary structures, similar to peptides. This structural feature makes them attractive as scaffolds for various applications in materials science and biomedicine.
The polymerization of isocyanide-containing monomers, such as derivatives of isocyanoacetate, can be initiated by catalysts like nickel(II) salts to form these rigid helical structures. researchgate.net The C=N groups of the polymer chain point radially outward from the helical axis, providing points for further functionalization. researchgate.net As a monomer containing an isocyano group, this compound can undergo similar polymerization to produce a polyisocyanopeptide. The resulting polymer would feature a helical backbone decorated with oxane rings. Such structures can serve as well-defined molecular scaffolds for arranging functional groups in a precise three-dimensional space.
Generation of Chemically Diverse Libraries for Research Purposes
The generation of chemically diverse libraries is a cornerstone of modern drug discovery and chemical biology. nih.gov These libraries, containing thousands to millions of different compounds, are screened to identify molecules with desired biological or chemical activities. nih.gov Diversity-oriented synthesis aims to create structurally complex and diverse molecules efficiently, often from a common set of building blocks. nih.gov
This compound is an excellent building block for generating such libraries due to its participation in multicomponent reactions (MCRs). As mentioned, the Ugi reaction is a powerful MCR that combines four different inputs into a single product. By systematically varying each of the four components—the aldehyde, amine, carboxylic acid, and the isocyanide (this compound)—a large and diverse library of compounds can be rapidly synthesized. Each molecule in the library would share the common feature of the oxane ring, introduced by this compound, but would differ in the other three substituents. This approach allows for the efficient exploration of chemical space around the oxane scaffold, which is a valuable strategy for identifying new lead compounds in research. plos.org
Table 2: Example of Ugi Reaction Components for a Diverse Library Using this compound
| Component 1 (Aldehyde/Ketone) | Component 2 (Amine) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Resulting Product Class |
|---|---|---|---|---|
| Formaldehyde | Methylamine (B109427) | Acetic Acid | This compound | α-Acylamino carboxamides containing an oxane moiety |
| Benzaldehyde | Aniline | Benzoic Acid | This compound | α-Acylamino carboxamides containing an oxane moiety |
Future Research Directions and Emerging Methodologies
Exploration of New Catalytic Systems for 4-Isocyanooxane Transformations
The development of novel catalytic systems is paramount for expanding the synthetic utility of this compound. Current research efforts are moving beyond traditional methods to embrace more efficient, selective, and sustainable catalytic transformations. Key areas of exploration include photoredox catalysis, metal catalysis, and organocatalysis.
Visible light-promoted photocatalysis has emerged as a powerful tool for chemical synthesis. researchgate.netcollege-de-france.fracs.org A promising future direction involves the use of photocatalysts to mediate reactions of this compound. For instance, a recently developed protocol for the C(sp³)–H α-carbamoylation of cyclic ethers with isocyanides utilizes a combination of a visible light-driven hydrogen atom transfer (HAT) agent and a Lewis acid catalyst. researchgate.net This approach could be adapted for this compound to generate valuable amide derivatives. Aromatic isocyanides themselves have been shown to act as photocatalysts, triggering the oxidation of α-amino C(sp³)–H bonds, a reactivity that could be explored for novel transformations. acs.org
Transition-metal catalysis continues to offer new pathways for isocyanide and oxetane (B1205548) chemistry. acs.orgmdpi.com Research is focusing on the use of various metals to achieve unique transformations:
Rhodium catalysts have been used for the C-carbamoylation of oxetanols through a ring-opening process with isocyanates, a strategy that could be extended to this compound. acs.orgdoi.org
Manganese, Ruthenium, and Tin-based catalysts are being investigated for novel cyclization and annulation reactions involving isocyanates and other heterocycles, providing a template for potential reactions with this compound. mdpi.comresearchgate.net
Gold and Silver catalysts can activate the α-carbon of the isocyanide group, increasing its acidity and enabling reactions with weak bases, opening new avenues for C-C bond formation. beilstein-journals.org
Organocatalysis presents a metal-free alternative for asymmetric synthesis. Chiral phosphoric acids, for example, have been successfully used to catalyze enantioselective Ugi and Passerini reactions. nih.govrsc.org Applying these organocatalytic systems to reactions involving this compound could provide stereocontrolled access to complex, chiral molecules. The development of bifunctional organocatalysts that can activate both the oxetane ring and the isocyanide moiety is a particularly exciting prospect. rsc.org
| Catalytic System | Potential Transformation of this compound | Key Advantages | Reference |
|---|---|---|---|
| Visible Light Photocatalysis | α-C(sp³)–H Carbamoylation | Mild, sustainable, novel reactivity | researchgate.netacs.org |
| Rhodium Catalysis | Ring-opening C-carbamoylation | High efficiency in ring functionalization | acs.orgdoi.org |
| Chiral Phosphoric Acids (Organocatalysis) | Asymmetric Ugi/Passerini reactions | Metal-free, high enantioselectivity | nih.govrsc.org |
| Silver/Gold Catalysis | α-Deprotonation and functionalization | Activation of otherwise inert C-H bonds | beilstein-journals.org |
Integration with Flow Chemistry and Automated Synthesis
The inherent hazards associated with isocyanides, such as their foul odor and potential toxicity, have historically limited their widespread use. rsc.org Continuous flow chemistry offers a robust solution to these challenges by enabling the safe, in-situ generation and immediate consumption of reactive intermediates within a closed system. rsc.orgsoci.orgeuropa.eu
The integration of this compound chemistry with flow reactors is a significant area for future development. Automated flow systems can offer precise control over reaction parameters like temperature, pressure, and residence time, leading to improved reproducibility, higher yields, and enhanced safety. rsc.orgsoci.orgacs.org Key applications include:
Telescoped Synthesis: Flow chemistry allows for multistep sequences where the product of one reaction is directly fed into the next reactor without isolation. rsc.org This is ideal for using this compound in multicomponent reactions (MCRs) like the Ugi and Passerini reactions to rapidly build molecular complexity. researchgate.netsyrris.com
Accessing Unstable Intermediates: The ability to generate and use hazardous or unstable reagents on demand is a core strength of flow chemistry. soci.org This could enable novel transformations of this compound that are not feasible using traditional batch chemistry.
High-Throughput Library Synthesis: Automated flow platforms are well-suited for generating large libraries of compounds for drug discovery. beilstein-journals.orgnih.gov By systematically varying the other components in MCRs with this compound, diverse sets of novel molecules can be synthesized efficiently. nih.gov
A typical automated flow setup for an isocyanide-based multicomponent reaction would involve pumping solutions of the starting materials (e.g., an aldehyde, amine, carboxylic acid, and this compound) to a mixing point, followed by passage through a heated reactor coil to facilitate the reaction. rsc.orgresearchgate.net The output can be directed to in-line purification and analysis systems, streamlining the entire synthesis process. rsc.org
| Flow Chemistry Application | Advantage for this compound Chemistry | Example Process | Reference |
|---|---|---|---|
| In-situ Generation & Use | Minimizes handling of toxic/odorous isocyanide | Dehydration of N-formyloxetaneamine directly into a reaction stream | rsc.org |
| Automated MCRs | Rapid library synthesis, high reproducibility | Automated Ugi reaction with varied inputs | beilstein-journals.orgnih.gov |
| Scalability | Safe production of larger quantities | Increasing production by extending run time instead of reactor volume | soci.org |
Advanced Computational Modeling for Reactivity Prediction
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound. acs.org Methods such as Density Functional Theory (DFT) and ab-initio molecular dynamics (MD) simulations are becoming indispensable for elucidating reaction mechanisms, predicting regioselectivity, and guiding experimental design. chemrxiv.orgrsc.orgmdpi.com
Future research will increasingly rely on computational modeling to explore the complex reactivity of this compound. DFT calculations can be used to model the transition states of key reactions, such as the nucleophilic attack on the isocyanide carbon or the ring-opening of the oxetane. rsc.orgmdpi.com This allows for the prediction of reaction barriers and helps explain observed outcomes. For example, DFT studies on the cationic ring-opening polymerization of oxetane have shown that the initial activation energy is very low, explaining its propensity to polymerize. rsc.org Such insights are crucial for controlling the desired reaction pathway.
Reactive quantum-mechanical molecular dynamics (QMD) simulations can reveal the intricate step-by-step mechanisms of complex reactions, such as those occurring in enzyme active sites. chemrxiv.orgchemrxiv.org A recent study on isocyanide hydratase used reactive QMD to uncover a reaction pathway involving the protonation of the isocyanide carbon before the formation of a key intermediate. chemrxiv.org Similar approaches could be used to model the behavior of this compound in complex biological or catalytic systems.
The synergy between computational prediction and experimental validation is a key future direction. Automated tools for exploring chemical reaction space can generate vast networks of possible reaction pathways, which can then be computationally screened for viability before being tested in the lab. researchgate.net This approach can accelerate the discovery of new reactions and optimize conditions for desired transformations of this compound.
Design of Novel Architectures via Isocyanide Chemistry
The true potential of this compound lies in its application as a versatile building block for constructing novel and complex molecular architectures. mdpi.com Its participation in isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, provides a powerful platform for generating molecular diversity from simple starting materials. beilstein-journals.orgnih.govbeilstein-journals.org
A major focus for future research is the synthesis of constrained peptidomimetics. beilstein-journals.orgnih.govmdpi.com Natural peptides often suffer from poor metabolic stability and low bioavailability. By incorporating the rigid this compound scaffold into peptide-like structures via IMCRs, it is possible to create cyclic or bicyclic peptidomimetics with improved pharmacological properties. nih.govbeilstein-journals.org These structures can enforce specific conformations, enhancing binding affinity to biological targets. nih.gov
The strategy often involves a sequential IMCR/post-cyclization process. A linear precursor is first assembled using an MCR, incorporating functional groups that can participate in a subsequent ring-closing reaction. beilstein-journals.orgnih.gov For example, using a bifunctional component in an Ugi reaction can yield a product poised for intramolecular cyclization to form lactams, diketopiperazines, or other heterocyclic systems. mdpi.com
The exploration of novel scaffolds accessible through this compound is another exciting frontier. The combination of the strained oxetane ring with the reactive isocyanide group can lead to unique chemical structures that are otherwise difficult to access. This includes:
Spirocyclic Heterocycles: The oxetane ring can serve as a spirocyclic anchor in more complex molecules. nih.gov
Bicyclic and Fused Ring Systems: Intramolecular reactions that engage both the isocyanide and the oxetane ring or a substituent can lead to the formation of rigid bicyclic frameworks. beilstein-journals.org
Complex Heterocycles: IMCRs are known to produce a wide array of heterocycles, and the inclusion of the oxetane moiety adds another layer of structural and functional diversity. mdpi.comcapes.gov.br For instance, Ugi reactions can be used to access piperidine-based structures and other complex amides. mdpi.com
By combining the power of IMCRs with the unique structural features of this compound, chemists can explore new regions of chemical space and design next-generation molecules for a variety of applications. nih.gov
Q & A
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of research questions on this compound?
- Methodological Answer : Align questions with gaps in isocyanide chemistry (e.g., understudied reaction mechanisms). For feasibility, pilot small-scale experiments to assess resource requirements. Novelty can be established via patent searches and systematic literature reviews using platforms like SciFinder or Reaxys .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
